
Poststatin
Overview
Description
Poststatin is a non-peptidyl inhibitor of prolyl endopeptidase (PEP), an enzyme implicated in neurodegenerative diseases and inflammatory disorders due to its role in peptide hormone processing . It was first isolated from Streptomyces viridochromogenes MH534-30F3 and structurally characterized as a pyrrolidine-containing compound with the molecular formula C₂₆H₄₇N₅O₇ . This compound exhibits potent inhibitory activity against PEP, with an IC₅₀ of 0.03 µg/mL (approximately 0.055 µM) in assays using partially purified porcine kidney PEP .
Preparation Methods
Synthetic Routes and Reaction Conditions: Poststatin is typically prepared from the fermentation broths of Streptomyces viridochromogenes MH534-30F3. The process involves culturing the bacterium under specific conditions to produce the compound, followed by isolation and purification .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes. The bacterium is grown in bioreactors, and the compound is extracted from the culture broth. The extraction process includes filtration, solvent extraction, and chromatographic techniques to purify this compound to the desired level of purity .
Chemical Reactions Analysis
Types of Reactions: Poststatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Scientific Research Applications
Poststatin has a diverse range of applications across several domains:
- Biochemistry and Molecular Biology : It serves as a valuable tool for studying enzyme inhibition and peptide metabolism. Researchers utilize this compound to explore mechanisms underlying various biological processes and disease states.
- Pharmacology : The compound is investigated for its therapeutic potential in treating conditions where prolyl endopeptidase inhibition may be beneficial, such as cardiovascular diseases and certain neurodegenerative disorders .
- Drug Development : this compound is employed in the development of novel enzyme inhibitors, acting as a reference compound in pharmaceutical research aimed at creating new therapeutic agents targeting similar pathways.
Case Studies
Several studies illustrate the applications and implications of this compound in clinical and experimental settings:
- Prolyl Endopeptidase Inhibition :
-
Muscle-Related Adverse Effects :
- Research on statins revealed that patients often experience muscle-related adverse effects post-treatment. A study involving L-carnitine supplementation showed partial protective effects against muscle damage induced by lovastatin, a statin. This finding highlights the importance of exploring compounds like this compound that may mitigate such adverse effects through enzyme inhibition .
-
Atherosclerosis Management :
- In the context of atherosclerosis, this compound's role in modulating lipid profiles and inflammatory markers has been examined. Its unique mechanism offers insights into managing cardiovascular diseases beyond traditional statin therapies, particularly in patients who experience side effects from conventional treatments .
Mechanism of Action
Poststatin exerts its effects by specifically inhibiting prolyl endopeptidase. This enzyme is involved in the degradation of proline-containing peptides, including bradykinin. By inhibiting this enzyme, this compound prevents the breakdown of these peptides, leading to increased levels of bradykinin and other bioactive peptides. This inhibition can have various physiological effects, including modulation of blood pressure and inflammatory responses .
Comparison with Similar Compounds
Structural and Functional Comparison
Poststatin belongs to a class of PEP inhibitors that avoid peptide backbones, which are prone to enzymatic degradation. Key structural analogs and competitors include:
*Note: Variability in IC₅₀ values may arise from differences in assay conditions (e.g., enzyme sources, purity).
Mechanistic and Pharmacological Advantages
- Non-peptidyl design: this compound’s lack of peptide bonds enhances resistance to proteolytic degradation compared to peptidyl α-keto heterocycles, which may degrade rapidly in vivo .
- Potency : this compound outperforms natural inhibitors like polyozellin (IC₅₀ = 2.72 µM) and kynapcin-12 (IC₅₀ = 1.25 µM) by ~25–50-fold .
Key Research Findings
- Natural vs. synthetic sources : this compound’s microbial origin contrasts with plant-derived inhibitors (e.g., polyozellin), highlighting diverse biological sources for PEP inhibition .
- Structural optimization : Pyrrolidine-ring modifications in this compound analogs can fine-tune activity, as seen in studies where specific derivatives achieved IC₅₀ values comparable to the parent compound .
Q & A
Basic Research Questions
Q. What are the key methodological considerations when designing in vitro experiments to investigate Poststatin’s mechanism of action?
- Begin with a comprehensive literature review to identify gaps and align hypotheses with existing knowledge .
- Ensure experimental reproducibility by detailing protocols (e.g., cell lines, incubation times, dose ranges) and including controls (positive/negative, vehicle) .
- Use validated assays (e.g., enzyme inhibition, Western blot) to quantify effects, and predefine statistical power for sample size calculation .
Q. How should researchers select statistical methods for analyzing this compound’s efficacy in preclinical studies?
- Collaborate with statisticians during experimental design to align statistical tests (e.g., ANOVA, survival analysis) with data types (continuous, categorical) and study objectives .
- Address assumptions (normality, variance homogeneity) and apply corrections for multiple comparisons (e.g., Bonferroni) .
- Report confidence intervals and effect sizes to contextualize significance beyond p-values .
Q. What strategies ensure rigor in reviewing literature for this compound-related research?
- Systematically search databases (PubMed, Scopus) using controlled vocabulary (e.g., MeSH terms: "this compound," "cholesterol biosynthesis") and document inclusion/exclusion criteria .
- Critically appraise conflicting findings (e.g., dose-dependent effects in murine vs. primate models) to refine hypotheses .
- Use citation managers (EndNote, Zotero) to track sources and avoid redundancy .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s pharmacokinetics?
- Conduct iterative analyses: validate in vitro findings using orthogonal methods (e.g., LC-MS for metabolite quantification) and cross-reference with in vivo bioavailability studies .
- Adjust for interspecies differences (e.g., cytochrome P450 activity) and physiological variables (protein binding, excretion pathways) .
- Use pharmacokinetic modeling (e.g., compartmental analysis) to reconcile discrepancies and refine dosing regimens .
Q. What methodological approaches optimize this compound’s synthetic yield while maintaining purity in novel routes?
- Systematically vary reaction parameters (temperature, catalysts, solvents) via Design of Experiments (DoE) to identify optimal conditions .
- Characterize intermediates and final products using HPLC, NMR, and mass spectrometry, adhering to ICH guidelines for purity thresholds (e.g., ≥95%) .
- Compare yields and scalability with published protocols, documenting deviations for reproducibility .
Q. How should unexpected results (e.g., off-target effects) in this compound studies be interpreted and reported?
- Distinguish artifacts (e.g., solvent toxicity) from true biological effects via counter-screens (e.g., siRNA knockdown of suspected targets) .
- Discuss implications in the context of existing literature: Do findings challenge prevailing models of cholesterol regulation? .
- Transparently report limitations (e.g., incomplete mechanistic data) and propose follow-up experiments (e.g., CRISPR-Cas9 gene editing) .
Q. Methodological Resources
- Experimental Design : Follow NIH guidelines for preclinical studies, including randomization, blinding, and power analysis .
- Statistical Reporting : Adopt SAMPL guidelines for descriptive and inferential statistics .
- Data Reproducibility : Archive raw data and code in repositories (Figshare, GitHub) and cite in methods sections .
Properties
CAS No. |
135219-43-1 |
---|---|
Molecular Formula |
C26H47N5O7 |
Molecular Weight |
541.7 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(3S)-3-amino-2-oxopentanoyl]amino]-4-methylpentanoyl]-[(2S,6S)-2,6-diamino-3,7-dimethyl-5-oxooctanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C26H47N5O7/c1-9-16(27)22(33)23(34)30-17(10-12(2)3)24(35)31(21(14(6)7)26(37)38)25(36)20(29)15(8)11-18(32)19(28)13(4)5/h12-17,19-21H,9-11,27-29H2,1-8H3,(H,30,34)(H,37,38)/t15?,16-,17+,19-,20-,21-/m0/s1 |
InChI Key |
UNPBSZUDTFBULK-CZCKBYKRSA-N |
SMILES |
CCC(C(=O)C(=O)NC(CC(C)C)C(=O)N(C(C(C)C)C(=O)O)C(=O)C(C(C)CC(=O)C(C(C)C)N)N)N |
Isomeric SMILES |
CC[C@@H](C(=O)C(=O)N[C@H](CC(C)C)C(=O)N([C@@H](C(C)C)C(=O)O)C(=O)[C@H](C(C)CC(=O)[C@H](C(C)C)N)N)N |
Canonical SMILES |
CCC(C(=O)C(=O)NC(CC(C)C)C(=O)N(C(C(C)C)C(=O)O)C(=O)C(C(C)CC(=O)C(C(C)C)N)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
poststatin valyl-valyl-3-amino-2-oxovaleryl-leucyl-valine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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